N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2,5-diethoxybenzene-1-sulfonamide
Description
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2,5-diethoxybenzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring, a phenyl group, and a benzenesulfonamide moiety.
Properties
IUPAC Name |
N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2,5-diethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O4S/c1-6-30(7-2)24-16-18(5)26-25(28-24)27-19-10-12-20(13-11-19)29-35(31,32)23-17-21(33-8-3)14-15-22(23)34-9-4/h10-17,29H,6-9H2,1-5H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWPABNGPGPURZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2,5-diethoxybenzene-1-sulfonamide typically involves multiple steps. One common method includes the nucleophilic substitution reaction, where the pyrimidine ring is first synthesized and then coupled with the phenyl group. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2,5-diethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Dichloromethane as a solvent, with lutidine as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2,5-diethoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimalarial and antimicrobial properties
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2,5-diethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions. The pathways involved often include inhibition of key metabolic processes in pathogens, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative activities.
4-Amino-N-[2-(diethylamino)ethyl]benzamide: Used in antibacterial studies.
Uniqueness
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2,5-diethoxybenzene-1-sulfonamide stands out due to its unique combination of a pyrimidine ring and a benzenesulfonamide moiety, which imparts distinct chemical and biological properties
Biological Activity
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2,5-diethoxybenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides an overview of the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound can be described by the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 487.6 g/mol |
| Molecular Formula | C27H29N5O2S |
| CAS Number | 923681-42-9 |
| LogP | 3.8807 |
| Polar Surface Area | 54.012 Ų |
The structure features a diethylamino group which enhances its lipophilicity, allowing better cellular penetration. The sulfonamide moiety is critical for its biological interactions.
The biological activity of this compound primarily involves its interaction with various molecular targets within cells:
- Cell Membrane Penetration : The diethylamino group facilitates the compound's ability to penetrate cell membranes.
- Target Binding : Inside the cell, the compound binds to specific proteins or enzymes, potentially modulating their activity. This can lead to altered signaling pathways related to cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels, contributing to cytotoxic effects in cancer cells by inducing oxidative stress.
Anticancer Potential
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of sulfonamide compounds can induce apoptosis in various cancer cell lines:
- Case Study 1 : A study on similar sulfonamide derivatives demonstrated their ability to reduce cell viability in human cancer cell lines through apoptosis induction via ROS modulation .
- Case Study 2 : Another investigation highlighted the pro-apoptotic effects of certain pyrimidine derivatives, suggesting that modifications like those present in this compound could enhance anticancer efficacy .
Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition, particularly in pathways associated with tumorigenesis:
- Enzyme Targets : Preliminary studies suggest that similar compounds might inhibit key enzymes involved in cancer metabolism, leading to reduced tumor growth .
Research Findings
Recent findings highlight the significance of structural modifications in enhancing biological activity:
- Substitution Patterns : Variations in substitution patterns on the pyrimidine ring have been shown to affect biological activity significantly. For example, introducing different functional groups can enhance selectivity towards specific targets .
- In vitro Studies : In vitro assays have demonstrated that compounds with similar frameworks exhibit varying degrees of cytotoxicity against different cancer cell lines, indicating a structure-activity relationship that warrants further exploration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
